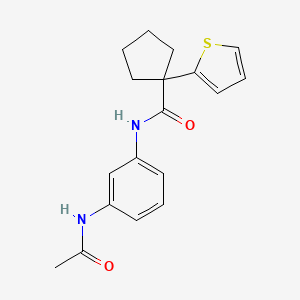

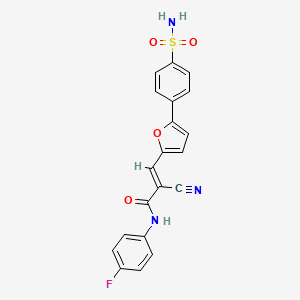

![molecular formula C19H18N2O3S B2574329 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 921922-92-1](/img/structure/B2574329.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide” is a complex organic molecule. It contains a 1,3-benzodioxole ring system and two thiophene rings . The molecular structure consists of these substituent rings representing a donor-linker-acceptor conjugated system .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory (DFT) calculations at the B3LYP/6–311 G++(d,p) basis set level . Molecular orbital calculations providing electron-density plots of HOMO and LUMO molecular orbitals and molecular electrostatic potentials (MEP) were also computed .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the Claisen–Schmidt condensation method . The essentially planar chalcone unit adopts an s-cis configuration with respect to the carbonyl group within the ethylenic bridge .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the experimental energy gap is 3.18 eV, whereas the theoretical HOMO–LUMO energy gap value is 2.73 eV . This indicates good stability and a high chemical hardness .Applications De Recherche Scientifique

Antitumor Activity

Studies on derivatives bearing similar heterocyclic rings have shown significant promise in antitumor activities. For instance, derivatives synthesized using structures analogous to 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide were evaluated for their antitumor activities against various human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). Moreover, the synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar cyanoacetamide precursor demonstrated high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, highlighting the compound's versatility in anticancer research (Shams et al., 2010).

Anti-inflammatory Applications

The synthesis of 5-substituted benzo[b]thiophene derivatives from compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has shown potent anti-inflammatory activity. These findings suggest the potential for developing new anti-inflammatory agents based on modifications of the core structure (Radwan et al., 2009).

Antimicrobial and Antioxidant Activities

Additionally, research on benzothiazole derivatives, which share a common structural motif with the compound of interest, has indicated their potential as antimicrobial agents. A study evaluating the antioxidant activity of new benzothiazole derivatives during the initial phase of acetaminophen toxicity demonstrated significant scavenging activity, further underscoring the therapeutic potential of these compounds (Cabrera-Pérez et al., 2016).

Synthesis and Characterization for Further Applications

The compound's structure serves as a versatile scaffold for synthesizing a variety of heterocyclic compounds with potential pharmacological applications. Studies have detailed the synthesis of novel heterocyclic derivatives, showcasing the compound's role in developing new molecules with potential utility in treating various diseases, including cancer, inflammation, and microbial infections (Wang et al., 2014).

Safety and Hazards

Orientations Futures

Compounds with the chalcone backbone are becoming important in the design of new materials, employing donor–acceptor (D–A) bridge systems to further enhance their future development for optoelectronic applications . The presence of long π-conjugated systems in chalcones have been shown to turn them into chromophores whereby certain colors can be displayed as a result of absorbing light in the visible region .

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11-2-4-13-14(9-20)19(25-17(13)6-11)21-18(22)8-12-3-5-15-16(7-12)24-10-23-15/h3,5,7,11H,2,4,6,8,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCPPOXPHGZSES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2574248.png)

![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2574249.png)

![3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2574252.png)

![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574256.png)

![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)